molecular formula C13H10N2O4 B13047370 4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid

4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid

Cat. No.: B13047370
M. Wt: 258.23 g/mol
InChI Key: FXWFQAQXUDVIOS-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C13H10N2O4 It is a derivative of pyridine and contains both an amino group and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid can be achieved through several methods. One efficient synthetic approach involves the use of 1,2,4-triazine precursors. The process begins with the direct cyanation of 1,2,4-triazine 4-oxide to form a cyano derivative. This intermediate undergoes an aza-Diels–Alder reaction followed by hydrolysis of the cyano group in sulfuric acid to yield a monocarboxylic acid. Finally, oxidation with potassium permanganate produces the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid involves its ability to act as a ligand, forming complexes with metal ions. These complexes can exhibit various properties, such as catalytic activity or enhanced stability. The compound’s amino and carboxylic acid groups allow it to interact with different molecular targets, facilitating its use in diverse applications .

Comparison with Similar Compounds

Similar Compounds

    2,6-Pyridinedicarboxylic acid:

    3,4-Pyridinedicarboxylic acid:

Uniqueness

4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid is unique due to the presence of both an amino group and carboxylic acid groups, which provide it with distinct reactivity and coordination properties. This makes it particularly useful in the synthesis of complex materials and in applications requiring specific molecular interactions.

Properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

4-(3-aminophenyl)pyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C13H10N2O4/c14-9-3-1-2-7(4-9)8-5-10(12(16)17)15-11(6-8)13(18)19/h1-6H,14H2,(H,16,17)(H,18,19)

InChI Key

FXWFQAQXUDVIOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=NC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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